![molecular formula C10H16N2O B2744355 N1-(1-methoxypropan-2-yl)benzene-1,2-diamine CAS No. 1027156-38-2](/img/structure/B2744355.png)
N1-(1-methoxypropan-2-yl)benzene-1,2-diamine
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Overview
Description
N1-(1-methoxypropan-2-yl)benzene-1,2-diamine is a chemical compound with the CAS Number: 1027156-38-2 . It has a molecular weight of 180.25 and its IUPAC name is N1- (2-methoxy-1-methylethyl)-1,2-benzenediamine . The compound is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for N1-(1-methoxypropan-2-yl)benzene-1,2-diamine is 1S/C10H16N2O/c1-8(7-13-2)12-10-6-4-3-5-9(10)11/h3-6,8,12H,7,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
N1-(1-methoxypropan-2-yl)benzene-1,2-diamine is a liquid at room temperature . It has a molecular weight of 180.25 . More detailed physical and chemical properties such as boiling point, melting point, and density were not found in the web search results.Scientific Research Applications
Aggregation-Induced Enhanced Emission Characteristics
N1-(1-methoxypropan-2-yl)benzene-1,2-diamine derivatives have been investigated for their aggregation-induced emission enhancement (AIEE) characteristics. For instance, a study on N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine showed that it exhibits weak fluorescence in aprotic solvents while displaying strong emission in protic solvents. The fluorescence emission significantly enhances due to the large plane conjugated structure formed by the three benzene rings, suggesting potential applications in fluorescence sensing of volatile organic solvents (Fuyong Wu et al., 2015).
Antibacterial Activities
Derivatives of N1-(1-methoxypropan-2-yl)benzene-1,2-diamine have been synthesized and their molecular structures characterized to investigate antibacterial activities. For example, Schiff base derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, outperforming the standard drug Streptomycin in some cases. The antibacterial efficacy suggests these compounds are promising candidates for developing new antibacterial agents (A. P, 2019).
Organic Semiconductor Applications
Research into N1-(1-methoxypropan-2-yl)benzene-1,2-diamine derivatives has extended to applications in organic electronics. Specifically, 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide, a related compound, has been synthesized and used as a strong n-type dopant for fullerene C(60), demonstrating the highest conductivity reported for molecular n-type conductors to date. This compound's air-stable nature makes it promising for use in various organic electronic devices (P. Wei et al., 2012).
Corrosion Inhibition
Novel Bis Schiff’s Bases, including derivatives of N1-(1-methoxypropan-2-yl)benzene-1,2-diamine, have been evaluated for their corrosion inhibiting properties for mild steel in acidic environments. These compounds demonstrated high efficiency in preventing corrosion, with some derivatives exhibiting up to 96.19% efficiency. Their action as mixed-type inhibitors with predominantly cathodic type behavior suggests potential for industrial applications in steel protection during processes like pickling and oil well acidization (Priyanka Singh & M. Quraishi, 2016).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting the compound in eyes, on skin, or on clothing . It is recommended to wash hands thoroughly after handling .
properties
IUPAC Name |
2-N-(1-methoxypropan-2-yl)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8(7-13-2)12-10-6-4-3-5-9(10)11/h3-6,8,12H,7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHGRGRWUGSKGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=CC=CC=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-methoxypropan-2-yl)benzene-1,2-diamine |
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